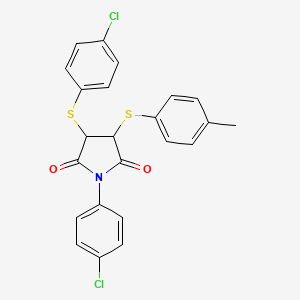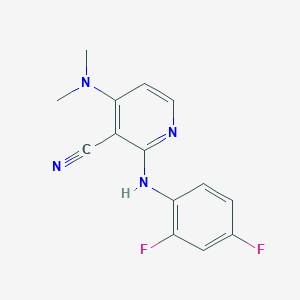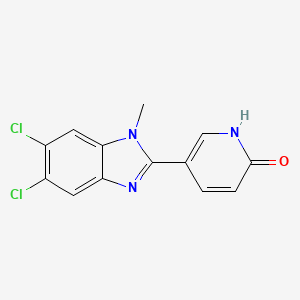![molecular formula C15H9ClFN3O3S2 B3035965 5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 338791-91-6](/img/structure/B3035965.png)
5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
Overview
Description
5-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide (CFT) is a synthetic compound that has been studied for its potential applications in scientific research. CFT has been found to have a wide range of biological and biochemical effects, making it a useful tool for scientists in the laboratory.
Scientific Research Applications
Antiviral Activity
Research demonstrates that derivatives of 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole exhibit antiviral properties. Chen et al. (2010) synthesized a series of these derivatives, finding that some compounds, specifically 7b and 7i, displayed anti-tobacco mosaic virus activity. This suggests potential applications in developing antiviral agents targeting similar pathogens (Chen et al., 2010).
Antiproliferative Activities
A study by Mert et al. (2014) on pyrazole-sulfonamide derivatives, originating from a similar thiadiazole compound, demonstrated significant antiproliferative effects against HeLa and C6 cell lines. This research indicates the potential of these compounds in cancer therapy, especially for selective targeting of certain tumor cells (Mert et al., 2014).
Cytotoxic Evaluation
Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues, including a compound structurally related to 5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide. Their findings showed that one of the derivatives had significant cytotoxicity against breast cancer cell lines, highlighting the potential use of these compounds in the development of new cancer treatments (Ahsan et al., 2018).
Synthesis and Antimicrobial Activity
Sah et al. (2014) researched the synthesis of formazans from a related thiadiazole compound, examining their antimicrobial properties. This study suggests the usefulness of thiadiazole derivatives in creating new antimicrobial agents, potentially addressing the rising issue of antibiotic resistance (Sah et al., 2014).
Carbonic Anhydrase Inhibitor Studies
Menchise et al. (2006) studied the binding of a thiadiazole-2-sulfonamide to carbonic anhydrase, an enzyme critical in various physiological processes. Their research provides insights into the potential use of thiadiazole derivatives as inhibitors of carbonic anhydrase, with applications in treating diseases related to this enzyme (Menchise et al., 2006).
properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O3S2/c16-9-1-7-12(8-2-9)25(22,23)15-13(19-20-24-15)14(21)18-11-5-3-10(17)4-6-11/h1-8H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDOKZOUOOXWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione](/img/structure/B3035882.png)
![5-[(Z)-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N-(dimethylaminomethylidene)thiophene-2-carboxamide](/img/structure/B3035884.png)
![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-2-thiophen-2-ylethenamine](/img/structure/B3035885.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-pyrrol-1-ylpyridin-2-yl)piperazine](/img/structure/B3035892.png)

![2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile](/img/structure/B3035896.png)
![2-[(E)-1-(dimethylamino)-3-(methoxyamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035897.png)
![2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3035899.png)
![2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035900.png)


![5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B3035903.png)
